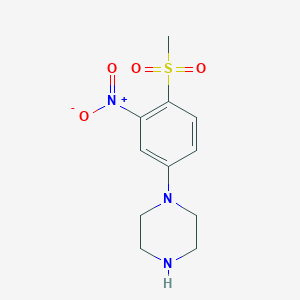

N-(4-Methylsulphonyl-3-nitrophenyl)piperazine

Vue d'ensemble

Description

N-(4-Methylsulphonyl-3-nitrophenyl)piperazine: is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . It is a yellow solid at room temperature and is primarily used as a research chemical .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylsulphonyl-3-nitrophenyl)piperazine typically involves the reaction of 4-methylsulfonyl-3-nitroaniline with piperazine under specific conditions . The reaction is carried out in the presence of a suitable solvent and may require heating to facilitate the reaction .

Industrial Production Methods: general methods for synthesizing piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-Methylsulphonyl-3-nitrophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as alkyl halides or sulfonates.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of N-alkyl or N-aryl piperazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

N-(4-Methylsulphonyl-3-nitrophenyl)piperazine has shown potential as an anticancer agent. Research indicates that derivatives of piperazine can inhibit cancer cell growth by targeting specific proteins involved in tumor progression. For example, a study demonstrated that similar piperazine derivatives exhibited cytotoxic effects against various cancer cell lines, including lung and breast cancer cells, suggesting that this compound could have similar efficacy .

Mechanism of Action

The compound’s mechanism may involve the modulation of protein-protein interactions critical for cancer cell survival. For instance, studies on related piperazine compounds have shown their ability to interfere with the Bcl-2/Bcl-xL pathway, which is essential for apoptosis regulation in cancer cells .

Pharmacology

Anti-inflammatory Properties

this compound has been investigated for its anti-inflammatory properties. Piperazine derivatives are known to inhibit chemokines that mediate inflammatory responses. This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases by modulating leukocyte trafficking and activation .

Antimicrobial Activity

Preliminary studies have indicated that piperazine derivatives may possess antimicrobial properties. Testing against various bacterial strains revealed promising results, suggesting that this compound could be effective against resistant strains of bacteria .

Materials Science

Nonlinear Optical Properties

Recent research highlighted the nonlinear optical properties of piperazine derivatives, including this compound. These compounds can exhibit significant third-order nonlinear optical characteristics, making them suitable for applications in photonics and optoelectronics . The ability to self-assemble into supramolecular structures enhances their utility in advanced material applications.

Case Studies

Mécanisme D'action

Comparaison Avec Des Composés Similaires

- 1-(4-Methylsulfonylphenyl)piperazine

- 1-(3-Nitrophenyl)piperazine

- 1-(4-Methylsulfonyl-3-nitrophenyl)piperidine

Comparison: N-(4-Methylsulphonyl-3-nitrophenyl)piperazine is unique due to the presence of both a methylsulfonyl and a nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity . Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with biological targets .

Activité Biologique

N-(4-Methylsulphonyl-3-nitrophenyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a 4-methylsulfonyl and a 3-nitrophenyl group. This specific combination of functional groups suggests potential biological activities that merit further investigation in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The structural features of this compound may influence its interaction with biological targets, leading to various pharmacological effects.

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Functional Groups | Piperazine, Methylsulfonyl, Nitrophenyl |

| Potential Applications | Medicinal chemistry, pharmacology |

1. Anticancer Potential

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. For instance, piperazine derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In one study, modifications to piperazine structures resulted in compounds with significant growth inhibition against pancreatic cancer cell lines such as MiaPaCa2 and BxPC3 .

2. Antinociceptive Effects

Research has shown that piperazine derivatives can possess antinociceptive (pain-relieving) activities. Compounds structurally related to this compound were tested in various pain models, demonstrating the ability to prolong reaction times in tail-clip and hot-plate tests, indicative of central antinociceptive effects . These findings suggest a mechanism involving both spinal and supraspinal pathways.

Case Study 1: Anticancer Activity

In a study examining the anticancer activity of piperazine derivatives, several analogues were synthesized and tested against multiple human cancer cell lines. Notably, one compound exhibited a GI50 value of 14 μM against the MCF-7 breast cancer cell line, indicating moderate potency . These results highlight the potential for further development of this compound as an anticancer agent.

Case Study 2: Pain Modulation

A series of piperazine compounds were evaluated for their antinociceptive properties using acetic acid-induced writhing tests. The results indicated that certain derivatives significantly reduced writhing behaviors compared to controls, suggesting peripheral antinociceptive activity . This underscores the potential therapeutic applications of this compound in pain management.

Research Findings

Research into the biological activity of this compound is still in its early stages. However, existing studies provide promising insights into its potential applications:

- Anticancer Activity : Compounds similar to this compound have shown effectiveness against various cancer cell lines.

- Antinociceptive Effects : Demonstrated efficacy in pain models suggests potential use in analgesic therapies.

Propriétés

IUPAC Name |

1-(4-methylsulfonyl-3-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-19(17,18)11-3-2-9(8-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJCLNPAGNIXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693911 | |

| Record name | 1-[4-(Methanesulfonyl)-3-nitrophenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095010-43-7 | |

| Record name | 1-[4-(Methylsulfonyl)-3-nitrophenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095010-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Methanesulfonyl)-3-nitrophenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.